molecular formula C2HCl2IO2 B12575540 Dichloro(iodo)acetic acid CAS No. 194033-03-9

Dichloro(iodo)acetic acid

Katalognummer: B12575540
CAS-Nummer: 194033-03-9
Molekulargewicht: 254.84 g/mol
InChI-Schlüssel: LQCJWBVVXHHDJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dichloro(iodo)acetic acid is an organic compound that belongs to the family of halogenated acetic acids It is characterized by the presence of two chlorine atoms and one iodine atom attached to the acetic acid backbone

Eigenschaften

CAS-Nummer

194033-03-9

Molekularformel

C2HCl2IO2

Molekulargewicht

254.84 g/mol

IUPAC-Name

2,2-dichloro-2-iodoacetic acid

InChI

InChI=1S/C2HCl2IO2/c3-2(4,5)1(6)7/h(H,6,7)

InChI-Schlüssel

LQCJWBVVXHHDJS-UHFFFAOYSA-N

Kanonische SMILES

C(=O)(C(Cl)(Cl)I)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichloro(iodo)acetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the chlorination of acetic acid to form dichloroacetic acid, followed by iodination to introduce the iodine atom. The reaction conditions typically involve the use of halogenating agents such as chlorine gas and iodine, along with appropriate catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of dichloro(iodo)acetic acid may involve large-scale halogenation processes, where acetic acid is treated with chlorine and iodine under controlled conditions. The process requires careful handling of the halogenating agents and optimization of reaction parameters to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The iodine atom in dichloro(iodo)acetic acid acts as a superior leaving group compared to chlorine, facilitating nucleophilic substitution. For example:

  • Hydroxide substitution : In aqueous alkaline conditions, iodide is displaced by hydroxide, forming dichloroacetic acid (Cl₂CHCOOH) and releasing iodide ions .

  • Aminolysis : Reaction with amines (e.g., NH₃) yields dichloroacetamide derivatives, with iodine replaced by an amine group .

Key reaction pathway :

C2HCl2IO2+NuC2HCl2NuO2+I\text{C}_2\text{HCl}_2\text{IO}_2 + \text{Nu}^- \rightarrow \text{C}_2\text{HCl}_2\text{NuO}_2 + \text{I}^-

(Nu⁻ = nucleophile such as OH⁻, NH₂⁻) .

Oxidation

Dichloro(iodo)acetic acid undergoes oxidative degradation, particularly in the presence of strong oxidizers like KMnO₄ or H₂O₂. For instance:

  • Complete oxidation breaks the C–I and C–Cl bonds, yielding CO₂, H₂O, and halogen ions .

Reduction

Reducing agents (e.g., NaBH₄) selectively remove iodine, producing dichloroacetic acid :

C2HCl2IO2+NaBH4C2HCl2O2+HI+NaI\text{C}_2\text{HCl}_2\text{IO}_2 + \text{NaBH}_4 \rightarrow \text{C}_2\text{HCl}_2\text{O}_2 + \text{HI} + \text{NaI}

Comparative Reactivity

The reactivity of halogenated acetic acids follows the trend: iodo > bromo > chloro , driven by bond dissociation energies (C–I: 234 kJ/mol; C–Cl: 327 kJ/mol) .

Reaction TypeReagent/ConditionsProductRate Constant (k, M⁻¹s⁻¹)
Nucleophilic SubstitutionNaOH (pH 12)Cl₂CHCOOH + I⁻~1.2 × 10⁻³
OxidationKMnO₄ (acidic)CO₂ + H₂O + Cl⁻ + I⁻Not quantified
ReductionNaBH₄ (aqueous)Cl₂CHCOOH~5.8 × 10⁻⁴

Mechanistic Insights

  • Electrophilic reactivity : The iodine atom’s polarizability enhances electrophilic character, making the compound prone to nucleophilic attack .

  • Steric effects : Bulky chlorine substituents slightly hinder substitution at the α-carbon but do not negate iodine’s leaving-group propensity .

Toxicological Implications

Dichloro(iodo)acetic acid’s high reactivity correlates with its cytotoxicity and genotoxicity, exceeding that of dichloro- and trichloroacetic acids . For example:

  • Cytotoxicity in CHO cells : ~50× higher than dichloroacetic acid .

  • Mutagenicity : Induces DNA hypomethylation and peroxisome proliferation at micromolar concentrations .

Wissenschaftliche Forschungsanwendungen

Dichloro(iodo)acetic acid has several applications in scientific research:

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Dichloro(iodo)acetic acid is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of dichloro(iodo)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. For example, the compound can inhibit enzymes involved in metabolic pathways by binding to their active sites and preventing substrate binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dichloroacetic acid: Contains two chlorine atoms and is used in similar applications.

    Iodoacetic acid: Contains one iodine atom and is known for its use in biochemical research.

    Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in organic synthesis.

Uniqueness

Dichloro(iodo)acetic acid is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties and reactivity

Q & A

Q. What are the primary synthetic routes for dichloro(iodo)acetic acid, and how can reaction conditions be optimized?

Dichloro(iodo)acetic acid can be synthesized via halogenation of acetic acid derivatives. A common approach involves substituting hydrogen atoms in the acetic acid backbone with halogens (e.g., Cl, I) under controlled conditions. For example, halogenation reactions using iodine monochloride (ICl) in the presence of catalysts like phosphorus or iron can yield mixed dihalogenated products. Optimization involves adjusting reaction temperature (e.g., 40–60°C), stoichiometric ratios of halogens, and solvent polarity to favor iodo-substitution . Purity can be enhanced via recrystallization or column chromatography.

Q. What are the key physicochemical properties of dichloro(iodo)acetic acid relevant to experimental handling?

Critical properties include solubility (high in polar solvents like water or ethanol), acidity (pKa ~1.5–2.5 due to electron-withdrawing halogens), and thermal stability (decomposes above 100°C, releasing toxic fumes). Researchers must use corrosion-resistant labware (e.g., glass or PTFE) and work under fume hoods to mitigate risks from volatile byproducts .

Q. How does dichloro(iodo)acetic acid interact with biological systems at the molecular level?

The compound inhibits pyruvate dehydrogenase kinase (PDK), promoting glucose oxidation and reducing lactate accumulation. This mechanism is studied using in vitro assays (e.g., mitochondrial respiration measurements) and in vivo models (e.g., rodent studies with metabolic monitoring). Dose-dependent effects on cellular redox balance should be validated via glutathione assays .

Advanced Research Questions

Q. How can contradictory findings on metabolic pathways of halogenated acetic acids be resolved?

Discrepancies, such as reductive dehalogenation variability across populations, require stratified study designs. For instance, clinical subpopulations (e.g., diabetic patients vs. healthy adults) may exhibit divergent metabolism due to enzyme polymorphisms or co-administered drugs. Researchers should employ isotopic labeling (e.g., ¹⁴C-tracers) and metabolite profiling (LC-MS/MS) to track pathways in diverse cohorts .

Q. What methodological frameworks address discrepancies in carcinogenicity assessments of halogenated acetic acids?

Dichloro(iodo)acetic acid’s carcinogenic potential remains debated. To reconcile IARC’s Group 2B (possible carcinogen) and EPA’s "likely carcinogen" classifications, researchers should integrate multi-omics data (e.g., genomic instability via comet assays, epigenetic changes via methylation profiling) with long-term rodent bioassays. Dose-response modeling using benchmark dose (BMD) methods can clarify thresholds .

Q. How can synthesis yields of dichloro(iodo)acetic acid be improved while minimizing toxic byproducts?

Optimize halogenation by substituting traditional Cl₂/I₂ mixtures with safer reagents like N-iodosuccinimide (NIS) in acetic anhydride. Process analytical technology (PAT), such as in-situ FTIR monitoring, enables real-time control of reaction intermediates. Post-synthesis, liquid-liquid extraction (e.g., using dichloromethane/water phases) reduces residual iodine contaminants .

Q. What experimental designs are critical for assessing neurotoxic effects of dichloro(iodo)acetic acid?

Use in vitro blood-brain barrier (BBB) models (e.g., co-cultures of endothelial cells and astrocytes) to evaluate permeability. In vivo, combine behavioral tests (e.g., Morris water maze) with histopathological analysis of brain tissues (e.g., hippocampal neuron counts). Oxidative stress markers (e.g., malondialdehyde levels) should be quantified to link molecular changes to functional deficits .

Methodological Guidance

Q. How should researchers design studies to account for heterogeneous metabolic responses?

  • Step 1: Stratify cohorts by genetic biomarkers (e.g., GSTZ1 haplotype analysis) using PCR-based genotyping.
  • Step 2: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with metabolite profiles.
  • Step 3: Validate findings using cross-species comparisons (e.g., human hepatocytes vs. murine models) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm halogen substitution patterns.
  • High-Resolution Mass Spectrometry (HR-MS): Exact mass analysis for molecular formula validation.
  • Ion Chromatography (IC): Quantify residual halides (Cl⁻, I⁻) to assess synthetic purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.